LogP Reduction of 1.67 Units Versus the 5-(4-Cyanophenyl) Analog Improves Polarity and Predicted Drug-Likeness
The computed LogP of 2-(5-cyano-1-benzofuran-2-yl)ethyl methanesulfonate is 2.90, versus 4.57 for the closest structural analog bearing a 5-(4-cyanophenyl) group (CAS 460746-49-0) . This represents a 1.67 log-unit reduction (36.5% lower lipophilicity), placing the target compound within the favorable LogP range (1–3) for orally bioavailable lead-like molecules, whereas the comparator exceeds the commonly accepted ceiling of 5 [1].
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.90 |
| Comparator Or Baseline | 2-[5-(4-cyanophenyl)-1-benzofuran-2-yl]ethyl methanesulfonate (CAS 460746-49-0): LogP = 4.57 |
| Quantified Difference | ΔLogP = 1.67 units (36.5% lower) |
| Conditions | Calculated ACD/LogP values as reported by Chemsrc and Molbase databases |
Why This Matters
Lower LogP correlates with improved aqueous solubility, reduced non-specific protein binding, and lower risk of metabolic clearance, making this compound a more attractive starting point for oral drug discovery programs.
- [1] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
